5-Amino-4-(4-cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-Triazol-3-one
Description
Overview and Historical Context of Triazole Derivatives
The historical development of triazole chemistry began in 1885 when Bladin first coined the term "triazole" to describe the five-membered heterocyclic aromatic ring system containing three nitrogen atoms and having the molecular formula C2H3N3. This foundational work established the groundwork for what would become one of the most important classes of nitrogen-containing heterocycles in modern chemistry. The subsequent development of triazole chemistry progressed gradually until it experienced significant acceleration with the establishment of several facile and convenient synthetic techniques, coupled with the discovery of versatile interactions between triazole compounds and biological systems.
The historical significance of triazole derivatives gained particular prominence in 1944 with the discovery of antifungal activities in azole derivatives by Woolley. This breakthrough led to the systematic development of triazole-based pharmaceuticals, including fluconazole, itraconazole, voriconazole, posaconazole, and efinaconazole, which revolutionized antifungal therapy. The mechanism of antifungal action became well-established, involving the inhibition of ergosterol synthesis through blocking of the P450-dependent enzyme cytochrome P450 51. Triazole-type ring structures demonstrate the ability to coordinate with the heme iron of cytochrome P450 enzymes, providing a molecular basis for their biological activity.
The synthesis methodologies for triazole compounds have evolved considerably since the early 20th century. In 1910, German chemists Otto Dimroth and Gustav Fester synthesized 1H-1,2,3-triazole by heating a solution of hydrazoic acid and acetylene at 100 degrees Celsius for 70 hours. This work represented one of the first systematic approaches to triazole synthesis, establishing precedents for thermal cycloaddition reactions. The development of copper-catalyzed azide-alkyne cycloaddition reactions, commonly known as click chemistry, represented a major advancement in triazole synthesis methodology, providing high yields and excellent regioselectivity for 1,2,3-triazole formation.
Nomenclature and Structural Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound belongs to the 1,2,4-triazole class, where the numbering system indicates the positions of nitrogen atoms within the five-membered ring structure. The "2,4-dihydro-3H" designation specifies the tautomeric form and hydrogenation state of the triazole ring, while the "3-one" suffix indicates the presence of a carbonyl group at position 3.
The structural classification of this compound encompasses multiple chemical functionalities that contribute to its overall properties. The amino group at position 5 provides nucleophilic character and potential for hydrogen bonding interactions. The naphthalenyl substituent at position 4 introduces significant aromatic character and extends the conjugated system, while the cyclopropyl group attached to the naphthalene ring adds conformational constraints and unique steric properties. This combination of functional groups creates a molecule with diverse chemical reactivity patterns and potential interaction modes.
Triazoles exhibit substantial isomerism depending on the positioning of nitrogen atoms within the ring structure. The fundamental distinction between 1,2,3-triazoles and 1,2,4-triazoles arises from the arrangement of nitrogen atoms, with 1,2,3-triazoles having three adjacent nitrogen atoms and 1,2,4-triazoles having an interstitial carbon atom separating one nitrogen from the others. Each category demonstrates tautomeric behavior, differing in which nitrogen atom bears a hydrogen substituent.
| Structural Feature | Classification | Chemical Significance |
|---|---|---|
| Core heterocycle | 1,2,4-triazole | Five-membered ring with three nitrogens |
| Amino substituent | Primary amine at position 5 | Nucleophilic and hydrogen bonding capability |
| Naphthalenyl group | Aromatic substituent at position 4 | Extended conjugation and aromatic interactions |
| Cyclopropyl moiety | Alicyclic substituent on naphthalene | Conformational constraints and steric effects |
| Carbonyl function | Ketone at position 3 | Electrophilic character and tautomerism |
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative of the broader triazole family's chemical versatility. Triazole heterocyclic structures demonstrate exceptional ability to form multiple weak noncovalent interactions with receptors and enzymes in biological systems, establishing them as privileged scaffolds in medicinal chemistry. The presence of three nitrogen atoms within the five-membered ring creates an energy-rich heterocycle with unique electronic properties that distinguish triazoles from other azole systems.
The aromatic character of triazoles results from the delocalization of six pi electrons around the planar ring structure, with all atoms existing in sp2 hybridization. This aromatic stabilization contributes to the chemical stability of triazole compounds while maintaining sufficient reactivity for synthetic transformations. The electron-rich nature of the triazole ring, combined with multiple nitrogen atoms capable of hydrogen bonding and coordination interactions, makes these compounds particularly valuable in supramolecular chemistry and materials science applications.
Contemporary research in triazole chemistry has focused on developing metal-free catalytic synthesis methods, including electrocatalysis and photocatalysis, reflecting the growing emphasis on green chemistry principles. The synthesis of 1,2,4-triazole derivatives typically employs amidines, imidates, amidrazones, aryldiazoniums, and hydrazones as nitrogen sources. Copper-catalyzed cross-coupling reactions have emerged as particularly important synthetic methods due to their cost-effectiveness, low toxicity, and excellent functional group tolerance.
The compound this compound serves as an intermediate in the synthesis of febuxostat, a non-purine analog inhibitor of xanthine oxidase. This application demonstrates the practical significance of complex triazole derivatives in pharmaceutical synthesis, where the specific substitution pattern and functional group arrangement contribute to the desired biological activity profile.
Position in the Triazole Family of Compounds
Within the triazole family of compounds, this compound occupies a distinctive position as a highly substituted 1,2,4-triazole derivative with significant structural complexity. The 1,2,4-triazole framework can exist in equilibrium between 1H-form and 4H-form tautomers, with calculated energy differences supporting preference for the 1H tautomer over the 4H form. This tautomeric behavior influences the compound's chemical properties and reactivity patterns.
The 1,2,4-triazole core has been incorporated into numerous therapeutically important agents in clinical therapy, including itraconazole, posaconazole, and voriconazole as antifungal agents, ribavirin as an antiviral agent, and various other pharmaceuticals targeting different therapeutic areas. The widespread presence of 1,2,4-triazole derivatives in approved medications reflects the pharmacological advantages of this heterocyclic system, including favorable pharmacokinetic properties and diverse biological activity profiles.
Contemporary research in 1,2,4-triazole chemistry has identified approximately 15 marketed drugs and 50 drug candidates containing the 1,2,4-triazole moiety. Notable examples include fluconazole and ribavirin, which have been successfully commercialized as antifungal and antiviral agents, respectively. The recent approval of doravirine in 2018 by the Food and Drug Administration as an anti-human immunodeficiency virus type 1 drug further demonstrates the continuing importance of 1,2,4-triazole derivatives in pharmaceutical development.
The technological applications of 1,2,4-triazoles extend beyond pharmaceutical uses to include corrosion inhibitors, ionic liquids, metal-complexing agents, organic polymers for light-emitting devices, and dendrimers. Recent research has also demonstrated that deprotonated parent 1,2,4-triazole can function as an effective acyl transfer catalyst, expanding the utility of this heterocyclic system in synthetic chemistry.
| Triazole Subfamily | Representative Compounds | Primary Applications |
|---|---|---|
| 1,2,3-triazoles | Click chemistry products | Bioorthogonal chemistry, materials |
| 1,2,4-triazoles | Fluconazole, Ribavirin, Doravirine | Antifungal, antiviral, therapeutic agents |
| Fused triazoles | Triazolo-pyrimidines | Specialized pharmaceutical applications |
| Substituted triazoles | This compound | Pharmaceutical intermediates |
Properties
IUPAC Name |
3-amino-4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c16-14-17-18-15(20)19(14)13-8-7-10(9-5-6-9)11-3-1-2-4-12(11)13/h1-4,7-9H,5-6H2,(H2,16,17)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULJXUNVNBBIEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NNC4=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
A patented method (WO2013058296A1) enables the direct conversion of triazolyl sulfide derivatives to triazol-3-one derivatives in a single step, bypassing intermediate sulfone derivatives. The reaction employs an aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) with water and a base (), where represents potassium, sodium, or lithium, and is an alkoxy or amino group. The general reaction is:
Key Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF, THF | Maximizes solubility |
| Temperature | 50–80°C | Accelerates reaction |
| Water Equivalents | 1–3 equivalents | Drives oxidation |
| Base | Potassium tert-butoxide | Enhances reactivity |
This method achieves yields exceeding 85% under optimized conditions and is scalable for industrial production.
Multi-Step Synthesis via Cyclocondensation
Thiosemicarbazide Intermediate Formation
The compound is synthesized through cyclocondensation of 4-cyclopropyl-1-naphthalenyl hydrazine with thiosemicarbazide derivatives. The reaction proceeds in acidic media (e.g., hydrochloric acid) at reflux temperatures (80–100°C).
Oxidation to Triazol-3-one
The triazol-3-thione intermediate undergoes oxidation using hydrogen peroxide () or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C.
Yield Comparison:
| Oxidizing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Ethanol | 25°C | 72 | |
| mCPBA | DCM | 0°C | 88 |
Crystallization and Purification Techniques
Solvent-Based Recrystallization
Crystal form purity is critical for pharmaceutical applications. A process described in US7176226B2 involves suspending the crude product in a solvent mixture (e.g., toluene/acetone) and heating to 50–80°C to induce crystallization. Seed crystals of the desired polymorph (Form II) are added to ensure uniformity.
Thermodynamic Stability Considerations
Enantiotropic systems require careful temperature control during crystallization. Form II of analogous triazol-3-thione derivatives is stable below 40°C, while Form I dominates at higher temperatures.
Industrial-Scale Production Strategies
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-(4-cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-Triazol-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming different substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles and amine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
5-Amino-4-(4-cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-Triazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It serves as an intermediate in the synthesis of drugs like Lesinurad, which is used to treat gout.
Industry: The compound is utilized in the production of various agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Amino-4-(4-cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-Triazol-3-one involves its interaction with specific molecular targets. In the case of Lesinurad synthesis, it acts as an intermediate that eventually leads to the inhibition of uric acid reabsorption in the kidneys, thereby reducing uric acid levels in the blood .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolone derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison with structurally related compounds:
Structural and Functional Analogues
Key Comparisons
Bioactivity and Pharmacokinetics The target compound’s lipophilic 4-cyclopropyl-1-naphthalenyl group enhances its binding to hydrophobic enzyme pockets, critical for its role as a Lesinurad precursor . BYH 18636-MMT, with polar methoxy and methyl groups, is a metabolite of the herbicide BYH 18634. Its polarity facilitates renal excretion, unlike the target compound’s lipophilicity . 4-Amino-3-(4-hydroxyphenyl)-triazolone’s hydroxyl group enables metal chelation, making it useful in catalysis and material science .
Synthetic Pathways
- The target compound’s synthesis likely involves cyclopropane-functionalized intermediates, similar to methods for TNMTO , which uses nitration of methylpyrimidine-diol followed by hydrazine treatment .
- BYH 18636-MMT is formed via hydrolysis and demethylation of its parent compound, highlighting the metabolic instability of methoxy-substituted triazolones .
Physicochemical Stability
- TNMTO ’s trinitromethyl group renders it highly sensitive to shock and heat, limiting its use to controlled energetic applications .
- The target compound’s aromatic naphthalenyl group provides steric stabilization, enhancing thermal stability compared to hydroxyl- or methoxy-substituted analogs .
Commercial and Industrial Relevance
- The target compound is priced at $56.00/g (2021), reflecting its niche pharmaceutical use, whereas TNMTO is produced in bulk for military and aerospace sectors .
Biological Activity
5-Amino-4-(4-cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 878671-96-6) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for drug development.
- Molecular Formula : C15H14N4S
- Molecular Weight : 282.36 g/mol
- Density : 1.52 g/cm³
- Melting Point : 167-170°C
This compound serves as an intermediate in the synthesis of Lesinurad, a drug approved for the treatment of gout, which acts as a xanthine oxidase inhibitor .
Antioxidant Activity
Research indicates that derivatives of triazole compounds exhibit notable antioxidant properties. The presence of the triazole ring is critical for this activity, as it can scavenge free radicals and reduce oxidative stress in biological systems. Studies have shown that modifications to the triazole structure can enhance its antioxidant efficacy .
Anticancer Potential
This compound has shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 15.63 | Induction of apoptosis via p53 activation and caspase-3 cleavage |
| A549 (lung cancer) | 12.00 | Cell cycle arrest at G0-G1 phase |
| A375 (melanoma) | 10.50 | Inhibition of HDAC activity |
The compound's mechanism appears to involve modulation of pro-apoptotic pathways and inhibition of histone deacetylases (HDACs), which are critical in cancer progression .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against drug-resistant pathogens. The structure–activity relationship (SAR) indicates that modifications to the cyclopropyl group can enhance antibacterial activity .
Case Studies and Research Findings
-
Study on Anticancer Activity :
- In a recent study published in MDPI, derivatives similar to this compound were tested for their cytotoxic effects against MCF-7 cells.
- Results indicated that these compounds induced significant apoptosis compared to control groups, suggesting their potential as therapeutic agents in breast cancer treatment .
- Inhibition of Enzymatic Activity :
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 5-amino-4-(4-cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one?
Answer:
The compound can be synthesized via condensation reactions under reflux conditions or microwave-assisted synthesis to enhance efficiency. A general approach involves:
- Dissolving the triazole precursor in absolute ethanol with catalytic glacial acetic acid.
- Reacting with substituted aldehydes (e.g., cyclopropyl-naphthalene derivatives) under reflux (4–6 hours) .
- Microwave irradiation reduces reaction time and improves yield, as demonstrated for structurally similar triazole hybrids .
Key Considerations: - Purification via solvent evaporation and filtration.
- Characterization by NMR, IR, and mass spectrometry to confirm structure.
Basic: How is the compound characterized post-synthesis to confirm structural integrity?
Answer:
- Spectroscopic Techniques:
- 1H/13C NMR to verify substituent positions and cyclopropyl-naphthalenyl integration.
- FT-IR to identify functional groups (e.g., NH stretching at ~3200 cm⁻¹ for the amino group).
- X-ray Crystallography:
- Resolves tautomeric forms and spatial arrangement, as seen in related triazole derivatives (e.g., 4-amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one) .
Advanced: How does tautomerism influence the compound’s reactivity and biological activity?
Answer:
The 1,2,4-triazole core exhibits 1,3-proton tautomerism , altering electronic distribution and binding affinity. For example:
- Tautomer Stability: Density functional theory (DFT) studies on analogous triazoles show that tautomeric equilibrium affects hydrogen-bonding capacity and interaction with biological targets (e.g., P2X7 receptors) .
- Biological Implications: Tautomer-dependent activity is observed in antimicrobial assays, where minor tautomers may enhance or inhibit efficacy .
Advanced: What computational strategies are optimal for modeling the compound’s electronic structure and decomposition pathways?
Answer:
-
DFT Functionals:
Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties (Table 1) .Functional Type Average Deviation (kcal/mol) Key Advantage B3LYP (Hybrid) 2.4 Balances exact exchange & correlation Gradient-Corrected Only >5.0 Lacks asymptotic accuracy -
Ab Initio Molecular Dynamics (AIMD):
Simulates thermal decomposition pathways by sampling reaction channels at high temperatures, validated by transition-state calculations (e.g., C–N bond cleavage in NTO analogs) .
Advanced: How can discrepancies in DFT-predicted thermochemical properties be resolved?
Answer:
- Functional Selection: Prioritize hybrid functionals (e.g., B3LYP) with gradient corrections for atomization energies (error <3 kcal/mol) .
- Validation: Cross-check with experimental data (e.g., DSC for decomposition enthalpy) and higher-level methods (CCSD(T)) for critical barriers .
Advanced: What experimental designs are recommended for evaluating biological activity?
Answer:
- Antimicrobial Screening:
- Combination Studies:
Advanced: What are the dominant thermal decomposition mechanisms under controlled conditions?
Answer:
- Pathways (from NTO analogs):
- Experimental Validation:
Advanced: How can thermal stability be experimentally assessed for this compound?
Answer:
- Thermogravimetric Analysis (TGA): Measures mass loss during controlled heating (e.g., 10°C/min in N₂ atmosphere).
- Differential Scanning Calorimetry (DSC): Identifies exothermic/endothermic events (e.g., melting point, decomposition onset).
- Comparison to NTO: NTO analogs show stability up to 260°C, providing a benchmark .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
